

Synergistic Efficacy of Diallyl Trisulfide (DATS) with Chemotherapy Drugs

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This section presents quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of combining DATS with standard chemotherapy agents, cisplatin and doxorubicin, across different cancer cell lines.

In Vitro Synergism: DATS and Cisplatin in Gastric Cancer

The combination of DATS and cisplatin (DDP) has been shown to exhibit a strong synergistic effect in inhibiting the proliferation of human gastric cancer cells.

Table 1: Synergistic Cytotoxicity of DATS and Cisplatin in SGC-7901 Gastric Cancer Cells

Treatment Group	Concentration	Cell Inhibition Rate (%)	Combination Index (CI)*
DATS	400 μΜ	45.48 ± 6.91	-
DDP	3 μg/mL	59.5	-
DATS + DDP	400 μM + 3 μg/mL	72.7	< 1[1]

^{*}A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]



In Vitro Synergism: DATS and Doxorubicin in Breast Cancer

DATS has been observed to synergistically enhance the cytotoxicity of doxorubicin (DOX) in both luminal A (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Table 2: IC50 Values for Doxorubicin in Breast Cancer Cells with and without DATS

Cell Line	Treatment	IC50 (µM) after 48h
MCF-7	Doxorubicin (DOX)	1.63
MDA-MB-231	Doxorubicin (DOX)	Not specified

Data on the specific IC50 values for the combination treatment was not available in the reviewed sources, but studies confirm a synergistic enhancement of doxorubicin's cytotoxicity by DATS.[2]

Induction of Apoptosis: A Key Mechanism of Synergy

The combination of DATS with chemotherapy significantly increases programmed cell death (apoptosis) in cancer cells compared to either agent alone.

Table 3: Apoptosis Induction by DATS and Cisplatin in SGC-7901 Cells

Treatment Group	Apoptosis Rate (%)
Control	4.86 ± 1.13
DATS (200 μM)	14.21 ± 1.24
DDP (3 μg/mL)	26.54 ± 2.11
DATS (200 μM) + DDP (3 μg/mL)	41.32 ± 3.21[1]

Table 4: Qualitative Apoptosis Marker Expression in Breast Cancer Cells (DATS + Doxorubicin)



Cell Line	Treatment	Pro-Apoptotic Markers (Bax, Cleaved Caspase- 3, PARP1)	Anti-Apoptotic Markers (Bcl-2, Bcl- xL)
MCF-7	DATS + DOX	Upregulated	Downregulated
MDA-MB-231	DATS + DOX	Upregulated	Downregulated

This synergistic combination was also confirmed to induce apoptosis through TUNEL and Annexin V-FITC/PI assays.[3]

In Vivo Efficacy: Enhanced Tumor Growth Inhibition

Preclinical animal models demonstrate that the combination of DATS and chemotherapy leads to a more significant reduction in tumor growth.

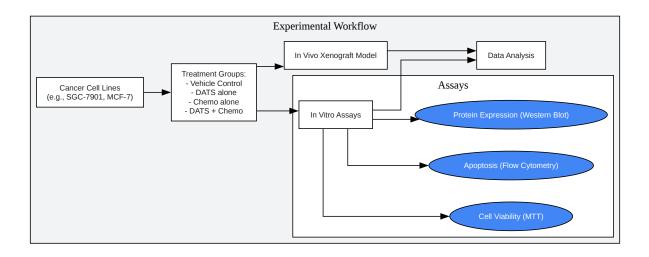
Table 5: Effect of DATS and Cisplatin on SGC-7901 Xenograft Tumor Growth in Mice

Treatment Group	Dosage	Tumor Volume Reduction	Tumor Weight Reduction
DATS	30 mg/kg	Significant	Significant
DDP	4 mg/kg	Significant	Significant
DATS + DDP	30 mg/kg + 4 mg/kg	Stronger inhibitory effect than monotherapy	Stronger inhibitory effect than monotherapy

Signaling Pathways and Experimental Workflows

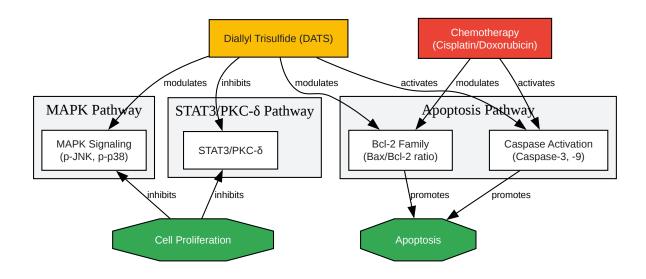
The synergistic effects of DATS and chemotherapy are mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.





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Caption: A generalized workflow for evaluating the synergistic effects of DATS and chemotherapy.





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Caption: Key signaling pathways modulated by the synergistic action of DATS and chemotherapy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Plating: Seed cells (e.g., SGC-7901, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Treat the cells with various concentrations of DATS, chemotherapy drug (cisplatin or doxorubicin), or their combination for 24 to 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

 Cell Collection: After treatment as described above, harvest the cells by trypsinization and collect them by centrifugation.



- Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add
 Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for
 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

- Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-JNK, STAT3, PKC-δ, Bcl-2, Bax, Caspase-3) overnight at 4°C.
 Subsequently, incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or GAPDH as a loading control to normalize protein expression.

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